Biperiden N-Oxide

Description

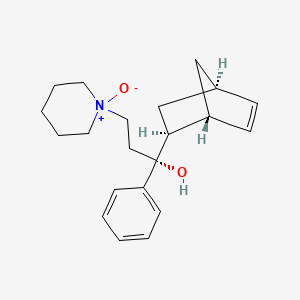

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₂₁H₂₉NO₂ |

|---|---|

Molecular Weight |

327.46 |

Origin of Product |

United States |

Synthetic Strategies and Pathways for Biperiden N Oxide and Analogues

Methodologies for N-Oxide Formation

The conversion of a tertiary amine to its corresponding N-oxide is a fundamental oxidative transformation. The direct oxidation of the parent tertiary amine is the most prevalent and widely utilized method for this purpose. thieme-connect.de

In the context of medicinal chemistry, the oxidation of tertiary amines is a key reaction. The resulting N-oxide functionality can significantly alter a molecule's properties, such as increasing water solubility and polarity, or decreasing membrane permeability. nih.gov The synthesis of N-oxides is generally straightforward, but for pharmaceutical research, where purity is paramount, careful selection of methods is crucial. nih.govacs.org

The chemoselectivity of N-oxidation is influenced by the basicity of the amine; more basic amines are typically more susceptible to oxidation by electrophilic oxidants. nih.govacs.org While molecular oxygen can be used as an oxidant, these reactions are often slow and may require high pressure and elevated temperatures, making them less common. nih.govresearchgate.net Consequently, reagents like hydrogen peroxide and various peroxyacids are generally preferred for their efficiency under milder conditions. acs.orgwikipedia.org

A variety of oxidizing agents are available for the synthesis of tertiary amine N-oxides, each with specific advantages and limitations. Hydrogen peroxide (H₂O₂) is a common, atom-economical, and environmentally friendly choice, often used in both laboratory and industrial settings. acs.orgorganic-chemistry.org However, uncatalyzed reactions with H₂O₂ can be slow, often necessitating a large excess of the oxidant. acs.org The removal of residual H₂O₂ can be challenging due to the formation of stable hydrogen bonds with the N-oxide product. acs.org

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective alternatives for the oxidation of tertiary amines. thieme-connect.dewikipedia.org They offer rapid conversion but may exhibit lower functional group tolerance compared to H₂O₂, as they can also oxidize other functionalities like double bonds and thioethers. nih.govacs.org Other specialized reagents include Caro's acid, dioxiranes (e.g., dimethyldioxirane, DMD), and 2-sulfonyloxaziridines. wikipedia.orgasianpubs.orgresearchgate.net Catalytic systems, often employing metals like ruthenium, tungsten, or rhenium, can enhance the efficiency of oxidants like H₂O₂. asianpubs.orgepa.govchem-station.com

| Oxidizing Agent | Common Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvents, often requires excess reagent or catalyst | High atom economy, environmentally friendly (water is the byproduct) | Slow reaction rates without a catalyst, excess H₂O₂ can be difficult to remove | nih.govacs.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) at or below room temperature | High reactivity, generally fast and clean reactions | Lower functional group tolerance, byproduct (m-chlorobenzoic acid) requires removal | thieme-connect.dewikipedia.org |

| Caro's Acid (H₂SO₅) | Prepared in situ from H₂O₂ and sulfuric acid | Powerful oxidant | Strongly acidic conditions may not be suitable for all substrates | wikipedia.org |

| Dimethyldioxirane (DMD) | Acetone solution at low temperatures | Mild and neutral conditions, clean reactions | Reagent must be freshly prepared and standardized | asianpubs.orgresearchgate.net |

| Catalytic Systems (e.g., Methyltrioxorhenium/H₂O₂) | Various solvents, mild conditions | High efficiency and selectivity, allows use of H₂O₂ under milder conditions | Potential for metal contamination in the final product | asianpubs.orgchem-station.com |

Targeted Synthesis of Biperiden N-Oxide for Research Standards

This compound is available as a chemical reference standard, often used for the identification and quantification of impurities in pharmaceutical-grade Biperiden. cwsabroad.comsincopharmachem.com The synthesis of this standard is not extensively detailed in publicly available literature but can be inferred from standard N-oxidation procedures.

The most direct and logical pathway for the synthesis of this compound involves the controlled oxidation of Biperiden. Given the structure of Biperiden, which contains a tertiary amine within its piperidine (B6355638) ring, it is susceptible to oxidation. A common and effective method for this transformation would be the reaction of Biperiden with an oxidizing agent such as m-CPBA in a suitable solvent like dichloromethane. This method is widely used for preparing N-oxides of complex molecules due to its reliability and generally high yields under mild conditions. thieme-connect.de Alternatively, a catalyzed reaction with hydrogen peroxide could be employed to provide a greener synthetic route. The resulting this compound would then be purified using chromatographic techniques to meet the high-purity requirements of a research standard.

Exploration of Stereoselective N-Oxidation in the Biperiden System

The N-oxidation of Biperiden introduces a new element of stereochemistry. The nitrogen atom of the piperidine ring in Biperiden is prochiral. Upon oxidation, this nitrogen atom becomes a stereogenic center in the resulting N-oxide. Biperiden itself is a chiral molecule, existing as a racemate of two enantiomers. googleapis.com Therefore, the oxidation of racemic Biperiden would theoretically produce a mixture of four stereoisomers (two pairs of diastereomers).

Achieving stereoselectivity in the N-oxidation of tertiary amines is a significant challenge. nih.gov This difficulty arises from the low energy barrier to nitrogen inversion in the starting amine, which can lead to racemization of the product. nih.gov However, recent advances in asymmetric synthesis have led to methods for enantioselective N-oxidation. These strategies often rely on the use of chiral catalysts, such as ion-pair catalysts, or chiral oxidizing agents that can differentiate between the two lone-pair faces of the nitrogen atom during the oxidation process. nih.gov

While specific studies on the stereoselective N-oxidation of Biperiden are not prominent in the literature, the principles of asymmetric catalysis could be applied. For instance, a chiral catalyst system, potentially involving a metal complex with a chiral ligand, could facilitate the delivery of the oxygen atom to one face of the nitrogen atom preferentially, leading to an enrichment of one diastereomer of this compound over the other. nih.govnih.gov The development of such a stereoselective method would be valuable for studying the specific biological activities of the individual stereoisomers of this compound.

Metabolic Formation and Role of Biperiden N Oxide in Biological Systems Preclinical Focus

Enzymatic Pathways of N-Oxidation of Biperiden

The biotransformation of drugs containing tertiary amine moieties frequently involves N-oxidation, a metabolic reaction catalyzed by two major enzyme superfamilies: the Cytochrome P450 (CYP) monooxygenases and the Flavin-Containing Monooxygenases (FMOs). ualberta.ca

The Cytochrome P450 system, a diverse group of heme-containing enzymes primarily located in the liver, is a key player in the metabolism of a vast number of xenobiotics. patsnap.comtaylorandfrancis.com While the metabolism of Biperiden is known to involve hydroxylation, its specific metabolism by CYP isoforms leading to N-oxide formation is not well-documented in publicly available literature. nih.govdrugbank.com In vitro studies have shown that Biperiden can interact with CYP enzymes; for instance, it competitively inhibits CYP2D6-mediated reactions. nih.gov This indicates that Biperiden is a substrate for at least one CYP enzyme, though the formation of Biperiden N-oxide by this pathway has not been explicitly demonstrated. The metabolism of other drugs, such as olanzapine (B1677200) and haloperidol, involves N-oxidation pathways, suggesting a potential, yet unconfirmed, role for CYPs in the N-oxidation of Biperiden. drugbank.commdpi.com

Flavin-Containing Monooxygenases are another important class of enzymes involved in the metabolism of nitrogen- and sulfur-containing compounds. core.ac.ukturkjps.orgxiahepublishing.com FMOs catalyze the N-oxygenation of a wide variety of xenobiotics. turkjps.org For many tertiary amine drugs, FMOs are a primary route for the formation of N-oxide metabolites. However, specific studies investigating the role of FMOs in the metabolism of Biperiden to its N-oxide are not readily found in the scientific literature. While the potential for FMO-mediated metabolism of Biperiden exists due to its chemical structure, direct evidence is lacking. hiv-druginteractions.org

Identification of this compound as a Metabolite

The identification of this compound as a metabolite in biological systems is not extensively reported in preclinical studies. While commercial suppliers list "this compound" as a metabolite, providing its chemical name and molecular formula (C₂₁H₂₉NO₂), the primary research literature detailing its isolation and identification from in vivo or in vitro metabolic studies is scarce. clearsynth.comweblivelink.comaxios-research.com The metabolism of Biperiden is generally described as extensive, with a small percentage of the parent drug excreted unchanged in the urine. taylorandfrancis.com This suggests the formation of various metabolites, of which this compound is a theoretical possibility.

Comparative Metabolic Profiles of Biperiden and its N-Oxide

Due to the limited information on the formation and identification of this compound, no preclinical studies are available that provide a comparative metabolic profile of Biperiden and its N-oxide metabolite. Such a comparison would require the isolation and characterization of the N-oxide metabolite and subsequent investigation of its further metabolic fate, which has not been documented in the available literature.

Analytical Methodologies for Characterization and Quantification of Biperiden N Oxide

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for the effective separation and sensitive detection of Biperiden N-oxide from complex matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and the more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

HPLC with UV detection serves as a robust and widely accessible method for the quantification of biperiden and its potential metabolites, including the N-oxide. The separation is typically achieved on a reversed-phase C18 column. Due to the polar nature of this compound, careful optimization of the mobile phase composition is necessary to achieve adequate retention and separation from the parent drug and other metabolites. A mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or acetate buffer) and an organic modifier (typically acetonitrile or methanol) is commonly employed. The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and, consequently, its retention. For basic compounds like biperiden and its N-oxide, a slightly acidic to neutral pH is often optimal. UV detection is generally performed at a low wavelength, around 210 nm, to ensure sufficient sensitivity, as the chromophore of biperiden does not exhibit strong absorption at higher wavelengths researchgate.net.

| Parameter | Typical Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8) (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | This compound, being more polar, is expected to have a shorter retention time than Biperiden. |

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for the quantification of low concentrations of this compound in biological matrices. Electrospray ionization (ESI) is the most common ionization technique for N-oxides, typically operating in the positive ion mode. The protonated molecule [M+H]⁺ of this compound is selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) of the precursor ion in the second quadrupole generates characteristic product ions that are monitored in the third quadrupole.

A key challenge in the mass spectrometric analysis of N-oxides is to differentiate them from hydroxylated metabolites, as they have the same nominal mass. However, high-resolution mass spectrometry can distinguish them based on their exact mass. Additionally, their fragmentation patterns in MS/MS are distinct. N-oxides often exhibit a characteristic neutral loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da), which is not a typical fragmentation pathway for hydroxylated compounds researchgate.net. The fragmentation of the piperidine (B6355638) ring can also provide structural information. For instance, the metabolism of drugs containing a piperidine ring can lead to oxidation and N-demethylation, with characteristic fragment ions observed in the mass spectrum core.ac.uk.

| Parameter | Typical Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 328.2 (Calculated for C21H30NO2) |

| Product Ions | Characteristic fragments resulting from neutral loss of oxygen or fragmentation of the piperidine ring. |

| Collision Energy | Optimized for the specific instrument and precursor ion. |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Spectroscopic Techniques for Structural Elucidation of N-Oxides

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The formation of the N-oxide bond leads to a significant downfield shift of the signals of the protons and carbons adjacent to the nitrogen atom in the piperidine ring compared to the parent biperiden molecule. This is due to the deshielding effect of the electronegative oxygen atom. For example, the chemical shifts of protons on the carbons alpha to the nitrogen in piperidine N-oxide are expected to be shifted downfield.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the presence of the N-O bond. The N-O stretching vibration in tertiary amine N-oxides typically appears as a strong absorption band in the region of 950-970 cm⁻¹. This characteristic band can be used to confirm the formation of the N-oxide.

| Spectroscopic Technique | Characteristic Feature for this compound |

| ¹H NMR | Downfield shift of protons on carbons adjacent to the N-oxide group in the piperidine ring. |

| ¹³C NMR | Downfield shift of carbons adjacent to the N-oxide group in the piperidine ring. |

| IR Spectroscopy | Strong absorption band in the 950-970 cm⁻¹ region corresponding to the N-O stretching vibration. |

Sample Preparation Strategies for Biological and Chemical Matrices

Effective sample preparation is critical to remove interfering substances from biological and chemical matrices, thereby improving the accuracy and sensitivity of the analytical method. Solid-phase extraction (SPE) is a commonly used technique for the isolation and pre-concentration of this compound.

Solid-Phase Extraction (SPE) Optimization for N-Oxide Isolation

Due to the increased polarity of this compound compared to the parent drug, the choice of SPE sorbent and elution solvents must be carefully optimized. A mixed-mode cation exchange sorbent can be effective, as it allows for the retention of the basic this compound through ionic interactions, while interfering non-polar compounds can be washed away with an organic solvent. The analyte can then be eluted with a solvent mixture containing a base, such as ammonium hydroxide, to neutralize the charge. Alternatively, a polar-enhanced reversed-phase sorbent could be used, taking advantage of both hydrophobic and polar interactions.

| Step | Description |

| Conditioning | The SPE cartridge is conditioned with methanol followed by water or an appropriate buffer. |

| Sample Loading | The pre-treated biological sample (e.g., plasma, urine) is loaded onto the cartridge. |

| Washing | The cartridge is washed with a weak organic solvent to remove non-polar interferences. |

| Elution | This compound is eluted with a stronger, more polar solvent, often containing a basic modifier. |

Considerations for Matrix Effects in Bioanalytical Method Development

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the matrix, are a significant concern in LC-MS/MS-based bioanalysis scispace.comglobalresearchonline.net. These effects can lead to inaccurate quantification. To mitigate matrix effects, several strategies can be employed. The most common approach is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable means of correction. In the absence of a SIL-IS, a structurally similar analog can be used. Additionally, optimizing the chromatographic separation to resolve the analyte from interfering matrix components and employing more rigorous sample cleanup procedures, such as two-step extraction or the use of more selective SPE sorbents, can significantly reduce matrix effects researchgate.netgoogle.comnih.govresearchgate.netsemanticscholar.org. It is essential to evaluate matrix effects during method validation by analyzing samples from at least six different sources of the biological matrix.

Development and Validation of Robust Analytical Methods for Research Applications

The development and validation of robust analytical methods are crucial for the accurate characterization and quantification of this compound in various research applications. While specific validated methods for this compound are not extensively documented in publicly available literature, established principles of analytical chemistry and methodologies applied to similar N-oxide compounds provide a strong framework for their development. These methods are essential for metabolism, pharmacokinetic, and stability studies. The primary techniques employed for the analysis of related compounds, and therefore applicable to this compound, include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Mass Spectrometry (MS).

Chromatographic Methods

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds and their metabolites, including N-oxides. A hypothetical, yet scientifically grounded, HPLC method for this compound could be developed and validated based on methods used for Biperiden and other N-oxide compounds.

A study on the determination of Rizatriptan N-oxide impurity in Rizatriptan benzoate utilized a reverse-phase liquid chromatography method with a gradient composition. innovareacademics.in The mobile phase consisted of a phosphate buffer and methanol, with acetonitrile as the organic modifier. innovareacademics.in A similar approach could be adapted for this compound. For instance, a C18 column is often used for the separation of such compounds. bas.bgresearchgate.net

Hypothetical HPLC Method Parameters for this compound Analysis:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like N-oxides. bas.bgresearchgate.net |

| Mobile Phase | A: 0.1 M Ammonium acetate buffer (pH 4.5) B: Acetonitrile | A common buffer system for LC-MS compatibility and good peak shape. Acetonitrile is a common organic modifier. |

| Gradient | Time (min) | %B |

| 0 | 20 | |

| 15 | 80 | |

| 20 | 80 | |

| 22 | 20 | |

| 25 | 20 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. innovareacademics.in |

| Detection | UV at 210 nm or Mass Spectrometry | While Biperiden has poor UV absorption, detection at lower wavelengths can be effective. researchgate.net Mass spectrometry offers higher sensitivity and specificity. |

| Column Temperature | 30°C | To ensure reproducible retention times. turkjps.org |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

This method would require rigorous validation to ensure its suitability for its intended purpose. The validation process would adhere to guidelines from the International Council for Harmonisation (ICH). journalbji.com

Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization and quantification of N-oxides. nih.gov It offers high sensitivity and selectivity, which is crucial when analyzing complex biological matrices.

For the structural characterization of this compound, high-resolution mass spectrometry (HRMS) can be employed to determine its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, which can help in its structural elucidation and differentiation from isomers, such as hydroxylated metabolites. researchgate.net A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom ([M+H-16]⁺). nih.gov

Hypothetical Mass Spectrometry Parameters for this compound:

| Parameter | Condition | Rationale |

| Ionization Source | Electrospray Ionization (ESI) - Positive Mode | ESI is a soft ionization technique suitable for polar and thermally labile molecules like N-oxides, and positive mode is effective for nitrogen-containing compounds. researchgate.net |

| Scan Mode | Full Scan (for characterization) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) | Full scan provides a broad overview of ions present, while SIM/MRM offers high sensitivity and selectivity for quantification. |

| Capillary Voltage | 3.5 kV | A typical voltage for stable electrospray. |

| Cone Voltage | 30 V | Can be optimized to control in-source fragmentation. |

| Desolvation Temperature | 350°C | To facilitate the evaporation of the mobile phase. |

| Collision Gas | Argon | Commonly used for collision-induced dissociation in MS/MS experiments. |

Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. ijpbs.comijirt.orgashdin.com The key validation parameters are outlined below, with hypothetical acceptance criteria for the analysis of this compound.

Table of Validation Parameters and Acceptance Criteria:

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other components, and there should be no interference at its retention time in blank samples. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear regression should have a correlation coefficient (r²) of ≥ 0.99. journalbji.com |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | To be established based on the intended application. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery should be within 98.0% to 102.0%. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | The relative standard deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, and column temperature are slightly varied. |

Hypothetical Linearity Data for this compound by HPLC-UV:

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 12,543 |

| 5 | 63,211 |

| 10 | 124,876 |

| 25 | 311,543 |

| 50 | 625,112 |

| 100 | 1,250,432 |

| Correlation Coefficient (r²) | 0.9998 |

Hypothetical Accuracy and Precision Data for this compound:

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) |

| 5 | 4.98 | 99.6 | 1.5 |

| 50 | 50.21 | 100.4 | 1.1 |

| 100 | 99.75 | 99.8 | 0.8 |

The development and validation of such analytical methods are a prerequisite for any research involving this compound, ensuring the generation of reliable and reproducible data.

Pharmacological and Biological Research Investigations of Biperiden N Oxide in Vitro and Preclinical Models

Evaluation of Potential Pharmacological Activity of Biperiden N-Oxide

There is currently no publicly available scientific literature detailing the evaluation of the potential pharmacological activity of this compound. It is known that N-oxidation is a potential metabolic pathway for tertiary amines like Biperiden. Generally, N-oxides of drugs may exhibit different pharmacological profiles compared to their parent compounds, often with reduced potency. However, without specific studies on this compound, its activity remains speculative.

Receptor Binding Studies in Isolated Systems

A thorough search of scientific databases yielded no studies on the receptor binding profile of this compound. Research is required to determine its affinity for various receptors, particularly muscarinic acetylcholine (B1216132) receptors, to understand how the N-oxide functional group influences its interaction with these targets compared to Biperiden.

Enzyme Inhibition Assays (e.g., Acetylcholinesterase)

There is no available data from enzyme inhibition assays for this compound. While Biperiden itself has been shown to be a weak inhibitor of acetylcholinesterase, it is unknown what effect N-oxidation has on this activity.

Structure-Activity Relationship (SAR) Studies of the N-Oxide Moiety

Impact of N-Oxidation on Ligand-Receptor Interactions

Without receptor binding data, the impact of N-oxidation on the ligand-receptor interactions of this compound cannot be determined. The introduction of the polar N-oxide group would be expected to alter the compound's electronic and steric properties, which could significantly affect how it binds to receptor targets.

Comparative Biological Activity of Biperiden and this compound

A direct comparison of the biological activity of Biperiden and this compound is not possible due to the absence of research on the N-oxide derivative. It is a common finding that N-oxides are metabolically deactivated forms of the parent drug, often exhibiting significantly lower in vitro activity. However, some N-oxides can act as prodrugs, being converted back to the active parent compound in vivo.

In Vitro Pharmacokinetic and Pharmacodynamic Explorations in Research Models

No in vitro pharmacokinetic or pharmacodynamic studies for this compound have been reported in the scientific literature. Research in this area would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its concentration-effect relationship in preclinical models.

Permeability and Distribution Studies in Cellular Models

Currently, there is a notable lack of specific research data from in vitro studies focusing on the permeability and distribution of this compound in cellular models. Scientific literature does not provide specific details on the cellular uptake, efflux, or accumulation of this particular metabolite.

Brain Penetration Studies in Animal Models (e.g., Brain:Plasma Ratios)

Direct studies on the brain penetration of this compound are not extensively available in the current body of scientific literature. However, research on the parent compound, Biperiden, provides valuable insights into its ability to cross the blood-brain barrier. In preclinical studies involving rats, Biperiden has been shown to rapidly enter the brain. ualberta.ca Following intravenous administration, maximal brain concentrations of Biperiden are achieved within 3 to 10 minutes. cambridge.org

The brain-to-plasma area-under-the-curve (AUC) ratio for Biperiden in rats has been reported to be in the range of 7 to 12, indicating significant brain penetration. ualberta.cacambridge.org Further investigations in rats have determined the regional brain-to-blood unbound concentration ratios (Kpf) after a 16-hour intravenous infusion of Biperiden. These studies revealed that the Kpf values varied across different brain regions, ranging from 30 to 75. nih.gov The distribution was not uniform, with the highest concentrations found in the pons and medulla oblongata, followed by the basal ganglia, amygdala, hypothalamus, thalamus, mesencephalon, bulbus olfactorius and septum, hippocampus, frontal cortex, occipital cortex, and cerebellum. nih.gov

It is important to note that N-oxidation generally increases the polarity of a compound. This chemical change would typically be expected to decrease the ability of a molecule to passively diffuse across the blood-brain barrier. Therefore, it is hypothesized that this compound would exhibit lower brain penetration compared to its parent compound, Biperiden. However, without direct experimental data for this compound, this remains a theoretical consideration based on general principles of pharmacology.

Table 1: Regional Brain-to-Blood Unbound Concentration Ratios (Kpf) of Biperiden in Rats

| Brain Region | Kpf Value |

|---|---|

| Pons + Medulla Oblongata | ~75 |

| Basal Ganglia | >60 |

| Amygdala | ~60 |

| Hypothalamus | ~55 |

| Thalamus | ~50 |

| Mesencephalon | ~45 |

| Bulbus Olfactorius + Septum | ~40 |

| Hippocampus | ~38 |

| Frontal Cortex | ~35 |

| Occipital Cortex | ~32 |

| Cerebellum | ~30 |

Data derived from a study involving a 16-hour intravenous infusion of Biperiden in rats. nih.gov

Investigating the Role of N-Oxidation in the Disposition of Biperiden

N-oxidation is a recognized metabolic pathway for many xenobiotics containing tertiary amine functional groups, including several anticholinergic drugs. ualberta.ca This metabolic process is primarily catalyzed by flavin-containing monooxygenases (FMOs) and to a lesser extent by cytochrome P450 (CYP) enzymes. The conversion of a tertiary amine to its corresponding N-oxide results in a more polar, water-soluble metabolite that is more readily excreted from the body, typically via the kidneys.

In the context of Biperiden, which possesses an aliphatic tertiary amine group, N-oxidation is a potential metabolic route. ualberta.ca While the metabolism of Biperiden is not fully elucidated, hydroxylation is a known pathway. drugbank.com For structurally similar anticholinergic agents like benztropine, N-oxidation has been identified as a route of metabolism alongside N-dealkylation and ring hydroxylation. ualberta.cacambridge.org

The formation of this compound would represent a detoxification pathway, as N-oxides of drugs are often pharmacologically inactive or significantly less active than the parent compound. nih.gov For instance, the N-oxide metabolites of the antidepressants doxepin and mianserin are reported to be inactive. nih.gov This transformation facilitates the elimination of the drug from the body and reduces the potential for accumulation and prolonged pharmacological effects. The increased polarity of the N-oxide metabolite would favor renal clearance.

The disposition of Biperiden is characterized by its high lipophilicity, which contributes to its significant volume of distribution and penetration into tissues, including the brain. cambridge.org The metabolic conversion to more polar metabolites, such as the putative this compound, is a crucial step in terminating the drug's action and enabling its excretion.

Stability, Degradation Pathways, and Impurity Profiling of Biperiden N Oxide in Research Contexts

Oxidative Stability Studies of Biperiden N-Oxide

This compound, a primary metabolite and a significant impurity of the anticholinergic drug Biperiden, is the subject of increasing interest in pharmaceutical research, particularly concerning its stability under oxidative conditions. While specific, in-depth oxidative stability studies focusing solely on this compound are not extensively documented in publicly available literature, its stability can be inferred from forced degradation studies of Biperiden hydrochloride and the general chemical behavior of tertiary amine N-oxides.

Forced degradation studies on Biperiden hydrochloride have been conducted to understand its degradation pathways and to develop stability-indicating analytical methods. In these studies, Biperiden hydrochloride is subjected to various stress conditions, including oxidative stress, typically using hydrogen peroxide. The formation of this compound as a degradation product under these conditions indicates that the tertiary amine group in the Biperiden molecule is susceptible to oxidation.

The stability of this compound itself under further oxidative stress is a critical factor in understanding the complete impurity profile of Biperiden. Generally, tertiary amine N-oxides are relatively stable compounds but can undergo further reactions under strong oxidative conditions. The piperidine (B6355638) ring, a core component of the this compound structure, can be susceptible to oxidation, which may lead to ring-opening products or the formation of other degradation products. whiterose.ac.ukacs.orgresearchgate.net

To thoroughly assess the oxidative stability of this compound, a systematic study would involve subjecting a purified sample of the compound to a range of oxidative stressors. The parameters of such a study are outlined in the table below.

Table 1: Proposed Parameters for Oxidative Stability Study of this compound

| Parameter | Conditions | Purpose |

|---|---|---|

| Oxidizing Agent | Hydrogen Peroxide (3% - 30%)AIBN (Azobisisobutyronitrile)Atmospheric Oxygen | To simulate different oxidative environments. |

| Temperature | AmbientElevated (e.g., 40°C, 60°C) | To assess thermal contribution to oxidation. |

| pH | AcidicNeutralBasic | To evaluate the influence of pH on stability. |

| Solvent | AqueousOrganic (e.g., Methanol, Acetonitrile) | To determine the effect of the matrix. |

| Time Points | Various intervals (e.g., 0, 2, 4, 8, 24 hours) | To monitor the rate of degradation. |

By analyzing the degradation of this compound under these controlled conditions, a comprehensive stability profile can be established. This information is crucial for the pharmaceutical industry in setting appropriate storage conditions and shelf-life for Biperiden drug products where this compound may be present as an impurity.

Identification of Degradation Products and Mechanisms

The identification of degradation products of this compound is essential for a complete understanding of its stability and for ensuring the safety and efficacy of Biperiden formulations. While direct studies on the degradation of this compound are limited, insights can be gained from the forced degradation of Biperiden hydrochloride and the known oxidative degradation pathways of piperidine derivatives.

In a study involving the forced degradation of Biperiden hydrochloride, an oxidative degradation product with a mass-to-charge ratio (m/z) of 218 was identified. This suggests a cleavage of the Biperiden molecule. The proposed oxidative degradation pathway of Biperiden hydrochloride indicates the initial formation of the N-oxide, which can then undergo further degradation.

The potential degradation mechanisms for this compound under oxidative stress can be hypothesized based on the reactivity of the piperidine ring and the N-oxide functional group.

Potential Degradation Pathways:

Ring Opening of the Piperidine Moiety: The piperidine ring can be susceptible to oxidative cleavage, leading to the formation of various smaller, more polar compounds. Theoretical and experimental studies on the OH-initiated degradation of piperidine have shown that H-abstraction from the C-H bonds of the ring is a primary step, which can lead to ring-opening. whiterose.ac.ukacs.orgresearchgate.net

Further Oxidation of the N-oxide: While the N-oxide is an oxidation product, under harsh conditions, it could potentially undergo further reactions, although this is generally less common for tertiary amine N-oxides.

Degradation involving other functional groups: The bicyclo[2.2.1]hept-5-en-2-yl and phenyl groups in the this compound structure could also be susceptible to oxidation, leading to hydroxylated or other oxidized derivatives.

To definitively identify the degradation products, a forced degradation study on isolated this compound would be necessary. The resulting mixture of degradation products would then be analyzed using hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 2: Potential Degradation Products of this compound and their Hypothetical Identification Data

| Degradation Product | Proposed Structure | Hypothetical m/z | Identification Technique |

|---|---|---|---|

| Ring-opened Aldehyde-acid | C₂₁H₂₉NO₄ | 359.21 | LC-MS/MS |

| Hydroxylated Piperidine Ring Derivative | C₂₁H₂₉NO₃ | 343.21 | LC-MS/MS |

| Cleavage Product 1 | C₁₄H₁₈O | 202.14 | GC-MS, LC-MS |

The structural elucidation of these degradation products would be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy on the isolated impurities.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A crucial feature of a SIAM is its ability to separate the API from its impurities and degradation products.

Several stability-indicating HPLC methods have been developed for the determination of Biperiden hydrochloride in the presence of its degradation products. researchgate.net These methods are directly applicable to the analysis of this compound as an impurity.

A typical stability-indicating RP-HPLC method for Biperiden and its impurities would involve the following:

Column: A reversed-phase column, such as a Nucleodure C18, is often used for the separation.

Mobile Phase: A mixture of an acidic buffer (e.g., 0.2% 0.1 N perchloric acid in 0.01M sodium perchlorate solution) and an organic solvent like acetonitrile is commonly employed in an isocratic elution mode.

Detection: UV detection at a low wavelength, such as 210 nm, is suitable for detecting Biperiden and its degradation products, which may lack strong chromophores.

The validation of such a method would be performed according to the International Council for Harmonisation (ICH) guidelines and would include parameters like specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the Biperiden peak from the peaks of all potential degradation products, including this compound.

Table 3: Typical Parameters of a Stability-Indicating HPLC Method for Biperiden and its Impurities

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Nucleodure C18 (5µm, 25 cm x 4.6 mm i.d.) | |

| Mobile Phase | 0.2% 0.1 N perchloric acid in 0.01M sodium perchlorate solution and acetonitrile (50:50 v/v) | |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 210 nm | |

| Linearity Range | 8-100 μg/mL | |

| Limit of Detection (LOD) | - | - |

| Limit of Quantitation (LOQ) | - | - |

The development of a robust stability-indicating method is critical for the quality control of Biperiden drug substance and drug products, allowing for the accurate quantification of this compound and other impurities that may form during manufacturing and storage.

Role of this compound as a Reference Standard for Impurity Quantification

This compound is a well-characterized chemical compound that serves as a crucial reference standard in the pharmaceutical industry. axios-research.com Its primary role is in the accurate quantification of this specific impurity in Biperiden API and its formulated products. The availability of a high-purity reference standard is a prerequisite for the validation of analytical methods and for routine quality control testing.

The use of this compound as a reference standard is essential for several key applications:

Analytical Method Development and Validation: During the development of stability-indicating methods, a known standard of this compound is used to confirm the method's ability to separate this impurity from the parent drug and other potential degradation products. It is also used to establish the method's linearity, accuracy, and precision for quantifying the N-oxide. axios-research.com

Impurity Profiling: Reference standards are used to identify and quantify impurities in batches of the drug substance and finished product. By comparing the retention time and response of a peak in the chromatogram of a test sample to that of the this compound reference standard, the presence and amount of this impurity can be confirmed.

Quality Control (QC) Testing: In routine QC analysis, the this compound reference standard is used to prepare calibration standards or as a system suitability marker to ensure the analytical system is performing correctly. This allows for the consistent and reliable monitoring of the impurity level in different batches of the product. axios-research.com

Regulatory Compliance: Pharmacopeias such as the European Pharmacopoeia (EP) often list known impurities of drug substances. Having a reference standard for this compound allows pharmaceutical manufacturers to comply with the impurity limits set by regulatory authorities. drugfuture.com

The availability of this compound as a commercial reference standard from various suppliers underscores its importance in the pharmaceutical quality system. axios-research.comlgcstandards.comtheclinivex.com

Table 4: Applications of this compound as a Reference Standard

| Application | Purpose |

|---|---|

| Method Development | To optimize the separation of this compound from Biperiden and other impurities. |

| Method Validation | To assess the performance characteristics (specificity, linearity, accuracy, precision) of the analytical method for the N-oxide. |

| Impurity Identification | To confirm the identity of a peak in a sample chromatogram by comparing its retention time with that of the standard. |

| Impurity Quantification | To determine the concentration of this compound in a sample by comparing its peak area to a calibration curve generated from the standard. |

| System Suitability | To verify the resolution, and reproducibility of the chromatographic system before sample analysis. |

Future Research Directions and Unexplored Avenues for Biperiden N Oxide

Advanced Computational Modeling and Cheminformatics

The application of advanced computational modeling and cheminformatics tools represents a significant and largely unexplored area in the study of Biperiden N-oxide. While experimental data on this specific compound is scarce, in silico methods offer a powerful approach to predict its physicochemical properties, potential biological activities, and interactions with target proteins. semanticscholar.orgunpad.ac.idresearchgate.net

Future research could focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of this compound and its derivatives. unpad.ac.idscripps.edumhmedical.com By analyzing the structural features of a series of related N-oxides, it may be possible to establish correlations between their molecular descriptors and their pharmacological effects.

Molecular docking studies could provide valuable insights into the potential binding of this compound to various receptors, particularly muscarinic receptors, which are the primary targets of the parent drug, Biperiden. nih.govnih.govmdpi.comsemanticscholar.org Such studies could help to elucidate whether this compound retains any affinity for these receptors and predict its potential as an active metabolite. A study on Biperiden has already demonstrated its interaction with acetylcholinesterase through in silico prediction, suggesting a potential starting point for similar investigations with its N-oxide. tandfonline.comnih.govresearchgate.net

Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational models could help to estimate the pharmacokinetic profile of this compound without the immediate need for extensive in vivo testing. semanticscholar.org

Table 1: Potential In Silico Tools for this compound Research

| Tool/Method | Application for this compound | Potential Insights |

| QSAR | Prediction of biological activity based on molecular structure. | Identification of key structural features for activity; guidance for the design of novel derivatives. |

| Molecular Docking | Simulation of the binding of this compound to target proteins (e.g., muscarinic receptors). | Prediction of binding affinity and mode; understanding of potential pharmacological activity. |

| ADME Prediction | Estimation of pharmacokinetic properties (absorption, distribution, metabolism, excretion). | Early assessment of drug-likeness and potential for in vivo studies. |

| Physicochemical Property Prediction | Calculation of properties such as logP, solubility, and pKa. researchgate.net | Understanding of the compound's behavior in biological systems. |

Investigation of this compound as a Potential Prodrug or Active Metabolite in Specific Research Models

The possibility that this compound may function as either a prodrug that is converted back to the parent compound, Biperiden, or as an active metabolite with its own pharmacological profile, is a critical area for future research. The conversion of N-oxide metabolites back to the parent tertiary amine is a known phenomenon in drug metabolism. thieme-connect.dehyphadiscovery.com

A key area of investigation would be to determine the in vivo and in vitro conversion of this compound back to Biperiden. thieme-connect.dehyphadiscovery.com This could be explored using animal models and in vitro systems such as liver microsomes. nih.gov A patent for N-oxides of other piperidine (B6355638) derivatives highlights their potential as prodrugs, suggesting a similar role could be possible for this compound. nih.gov

Furthermore, the pharmacological activity of this compound itself needs to be systematically evaluated. While some N-oxide metabolites are inactive, others can have similar or even greater activity than the parent drug. thieme-connect.dehyphadiscovery.com In vitro receptor binding assays and functional assays could be employed to determine if this compound interacts with muscarinic receptors or other relevant targets.

Table 2: Research Models for Investigating this compound's Biological Role

| Research Model | Objective | Key Parameters to Measure |

| Animal Models (e.g., rats, mice) | To study the in vivo conversion of this compound to Biperiden and its overall pharmacological effects. | Plasma concentrations of Biperiden and this compound over time; behavioral and physiological responses. |

| Human Liver Microsomes | To investigate the in vitro metabolism of this compound, including its potential reduction to Biperiden. | Rate of disappearance of this compound; rate of formation of Biperiden; identification of other metabolites. |

| Receptor Binding Assays | To determine the affinity of this compound for specific receptors (e.g., muscarinic receptor subtypes). | Inhibition constant (Ki) or IC50 values. |

| Functional Assays | To assess the functional activity of this compound at specific receptors (agonist, antagonist, etc.). | Measurement of downstream signaling pathways or physiological responses in isolated tissues or cells. |

Novel Synthetic Applications for this compound Derivatives

This compound could serve as a valuable starting material for the synthesis of novel derivatives with potentially unique pharmacological properties. The chemistry of tertiary amine N-oxides and pyridine (B92270) N-oxides offers a range of synthetic transformations that could be applied to this compound. scripps.eduresearchgate.netasianpubs.orgthieme-connect.deresearchgate.netarkat-usa.orgresearchgate.netnih.govorganic-chemistry.orgtandfonline.comresearchgate.netmims.comacs.org

For instance, the Polonovski reaction, a well-known transformation of tertiary amine N-oxides, could be used to introduce functional groups at positions adjacent to the nitrogen atom. thieme-connect.de This could lead to the creation of a library of novel Biperiden analogues. Additionally, the Cope elimination is another characteristic reaction of N-oxides that could be explored for synthetic purposes. thieme-connect.de

The development of new synthetic methodologies utilizing this compound as a scaffold could also be a fruitful area of research. This could involve exploring its reactivity with various reagents to generate new chemical entities for biological screening. nih.govresearchgate.netnih.gov

Table 3: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Products |

| Polonovski Reaction | Acetic anhydride (B1165640) or trifluoroacetic anhydride | Functionalized Biperiden derivatives |

| Cope Elimination | Heat | Alkenyl derivatives of Biperiden |

| Reduction | Various reducing agents (e.g., H2/Pd, NaBH4) | Biperiden (parent drug) |

| thieme-connect.deasianpubs.org-Dipolar Cycloaddition | Alkenes, alkynes | Novel heterocyclic derivatives |

Elucidation of Specific N-Oxide Reductases in Biotransformation

The enzymatic reduction of this compound back to its parent amine, Biperiden, is a critical aspect of its metabolism that warrants detailed investigation. While it is known that tertiary amine N-oxides can be reduced by enzymes in the liver, the specific reductases responsible for the biotransformation of this compound have not been identified. nih.govnih.gov

Research in this area should focus on identifying the specific enzyme systems involved in the reduction of this compound. Both the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases (FMOs) are known to be involved in the metabolism of N-oxides. nih.govthieme-connect.dearkat-usa.orgnih.govtandfonline.comresearchgate.netacs.orgpnas.orgnih.govmdpi.comresearchgate.net Studies utilizing human liver microsomes and specific inhibitors or recombinant enzymes could help to pinpoint the key players in this metabolic pathway. nih.govnih.govresearchgate.net

One study on the reduction of tertiary amine N-oxides by liver microsomal cytochrome P-450 provides a basis for investigating the role of this enzyme system in this compound metabolism. nih.gov Another study has also implicated aldehyde oxidase as a major N-oxide reductase in liver preparations. nih.gov Furthermore, the role of NADPH-cytochrome P450 oxidoreductase in electron transfer to cytochrome P450 suggests its potential involvement in the reductive metabolism of N-oxides. wikipedia.orgnih.gov

Understanding the specific enzymes responsible for the reduction of this compound is crucial for predicting potential drug-drug interactions and inter-individual variability in its metabolism.

Table 4: Potential N-Oxide Reductases for Investigation

| Enzyme System | Location | Potential Role in this compound Metabolism |

| Cytochrome P450 (CYP) System | Liver (microsomes) | Catalysis of the reduction of the N-oxide to the tertiary amine. |

| Flavin-containing Monooxygenases (FMOs) | Liver and other tissues | Potential involvement in both the formation and reduction of N-oxides. |

| Aldehyde Oxidase | Liver (cytosol) | A known reductase of some tertiary amine N-oxides. |

| NADPH-Cytochrome P450 Reductase | Liver (microsomes) | Provides electrons for CYP-mediated reduction reactions. |

Q & A

Q. How can researchers enhance reproducibility in neurochemical assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.